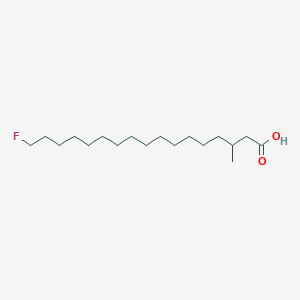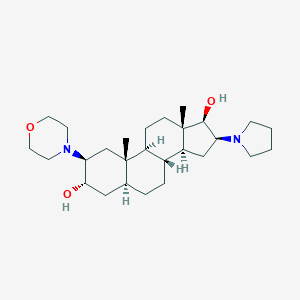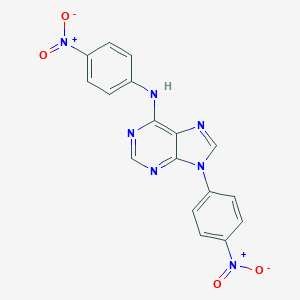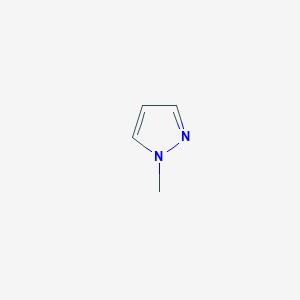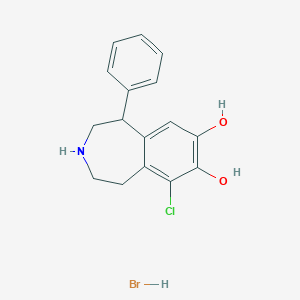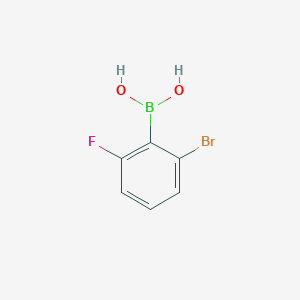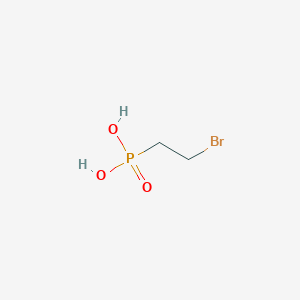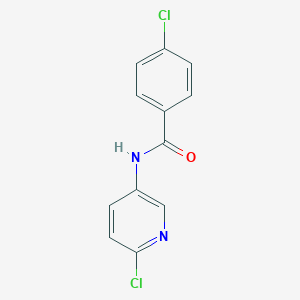
pdCpA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PdCpA, or 2'(3')-O-(N-cyclopropylcarboxamide) adenosine-5'-triphosphate, is a modified nucleotide that has gained attention in recent years due to its potential applications in scientific research. The modification of the nucleotide structure allows for unique properties that can be utilized in a variety of research fields.
Mecanismo De Acción
PdCpA acts as an ATP analog, which allows it to interact with enzymes that utilize ATP as a substrate. The cyclopropylcarboxamide group provides unique properties that can alter the binding affinity and specificity of the enzyme for pdCpA. Additionally, pdCpA can be used as a competitive inhibitor of ATP, which can be useful in studying the role of ATP in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
PdCpA has been shown to have various biochemical and physiological effects. It has been shown to be a potent activator of RNA polymerase, which can increase the rate of transcription. pdCpA has also been shown to inhibit the activity of various kinases and phosphatases, which can alter cellular signaling pathways. Additionally, pdCpA has been shown to have an effect on energy metabolism, which can alter cellular energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PdCpA has several advantages for lab experiments. It can be used as a tool to study the mechanism of enzymes that utilize ATP as a substrate. Additionally, pdCpA can be used as a competitive inhibitor of ATP, which can be useful in studying the role of ATP in various cellular processes. However, pdCpA has limitations in terms of its stability and solubility. It can degrade over time and can be difficult to dissolve in certain solvents.
Direcciones Futuras
There are several future directions for the use of pdCpA in scientific research. One potential application is the development of pdCpA-based sensors for ATP detection. Additionally, pdCpA can be used as a tool to study the role of ATP in various cellular processes, including metabolism, signaling, and gene expression. Furthermore, pdCpA can be used as a substrate for the development of new enzymes with altered substrate specificity and binding affinity.
Métodos De Síntesis
The synthesis of pdCpA involves several steps, including the preparation of the starting materials, protection of the hydroxyl groups, and coupling of the cyclopropylcarboxamide group. The final product is obtained through deprotection and purification processes. The synthesis method has been optimized to produce high yields of pdCpA with high purity.
Aplicaciones Científicas De Investigación
PdCpA has been utilized in various scientific research fields, including biochemistry, molecular biology, and pharmacology. It has been used to study the mechanism of RNA polymerase, RNA transcription, and translation. pdCpA has also been used as a tool to study the role of ATP in cellular metabolism and energy transfer. Additionally, pdCpA has been used as a substrate for various enzymes, including kinases and phosphatases.
Propiedades
Número CAS |
127067-28-1 |
|---|---|
Nombre del producto |
pdCpA |
Fórmula molecular |
C19H26N8O13P2 |
Peso molecular |
636.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |
Clave InChI |
UUBWXCHLJHRYJT-LNAOLWRRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Sinónimos |
5'-phospho-2'-deoxyribocytidylylriboadenosine pdCpA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




